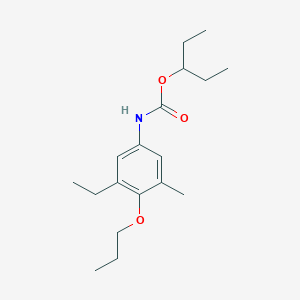
Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate: is an organic compound with the molecular formula C18H29NO3 . This compound is characterized by its unique structure, which includes a carbamate group attached to a substituted phenyl ring and a pentan-3-yl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate typically involves the reaction of 3-ethyl-5-methyl-4-propoxyphenol with pentan-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
3-Methyl-3-pentanol: Used in the synthesis of tranquilizers and has similar sedative properties.
Pentane, 3-ethyl-2-methyl-: Another branched hydrocarbon with different physical and chemical properties.
Uniqueness: Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the carbamate group. This structure imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
84971-47-1 |
|---|---|
Formule moléculaire |
C18H29NO3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
pentan-3-yl N-(3-ethyl-5-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C18H29NO3/c1-6-10-21-17-13(5)11-15(12-14(17)7-2)19-18(20)22-16(8-3)9-4/h11-12,16H,6-10H2,1-5H3,(H,19,20) |
Clé InChI |
JXCLDWYPIHCVTD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1C)NC(=O)OC(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


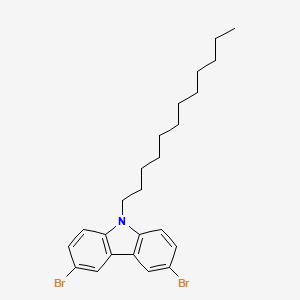
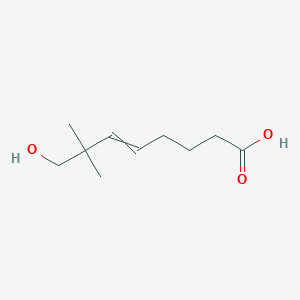
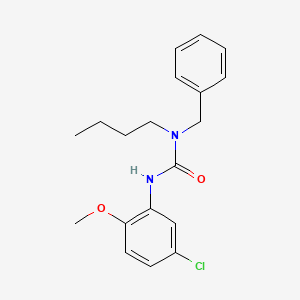
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
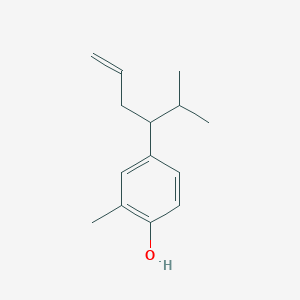

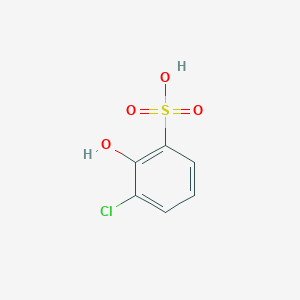
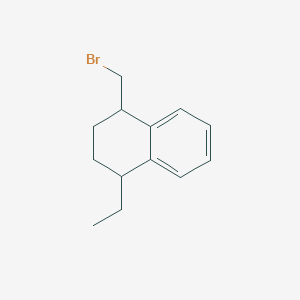
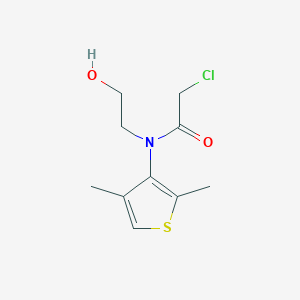
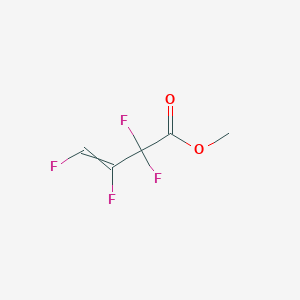
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)

![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
